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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products and synthetic drugs.[1] Among its vast array of derivatives, N-methylated

indole-2-carboxylates and their related carboxamide analogues have emerged as a promising

class of compounds with a broad spectrum of biological activities. This technical guide provides

an in-depth overview of their therapeutic potential, focusing on their antimicrobial, antiviral, and

anticancer properties. It consolidates quantitative data, details key experimental protocols, and

visualizes relevant biological pathways and experimental workflows to support ongoing

research and drug development efforts.

Antimicrobial and Antifungal Activity
N-substituted indole derivatives have demonstrated significant potential in combating microbial

and fungal infections. A notable study focused on a series of (Z)-methyl 3-((4-oxo-2-

thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which exhibited potent

broad-spectrum antimicrobial activity.
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The following table summarizes the minimum inhibitory concentration (MIC) and minimum

bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) for key

derivatives against a panel of bacteria and fungi.[2][3]

Compound Target Organism MIC (mg/mL) MBC/MFC (mg/mL)

8 Enterobacter cloacae 0.004 - 0.03 0.008 - 0.06

Bacillus cereus 0.015 -

Staphylococcus

aureus
0.015 -

11 Bacillus cereus 0.008 -

Enterobacter cloacae 0.011 -

Pseudomonas

aeruginosa
0.011 -

15 Fungal Species 0.004 - 0.06 0.008 - 0.015

17
Staphylococcus

aureus
0.008 -

Ampicillin (Ref.) Bacterial Species - -

Streptomycin (Ref.) Bacterial Species - -

Note: The activity of the test compounds exceeded that of ampicillin and streptomycin by 10–50

fold.[2][4]

Mechanism of Action
Docking studies have suggested that the antibacterial activity of these compounds is likely due

to the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[2][4] Their

antifungal activity is thought to stem from the inhibition of 14a–lanosterol demethylase

(CYP51Ca), a key enzyme in ergosterol biosynthesis.[2][4]
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Caption: Proposed mechanisms of antimicrobial and antifungal activity.

Antiviral Activity
Derivatives of indole-2-carboxylates have also been investigated for their antiviral properties,

showing activity against a range of DNA and RNA viruses.

Quantitative Antiviral Data
A study on novel indole-2-carboxylate derivatives revealed their potential against Influenza A

and Coxsackie B3 (Cox B3) viruses.[5][6]

Compound Virus IC50 (µmol/L)
Selectivity Index
(SI)

8f Cox B3 - 17.1

14f Influenza A 7.53 12.1

8e Influenza A/FM/1/47 8.13 -

Note: The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral

concentration.
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Initial SAR studies have provided some insights into the structural requirements for antiviral

activity:

The presence of an alkyloxy group at the 4-position of the indole ring was not found to be

crucial for antiviral activity.[5]

Incorporation of an acetyl substituent at an amino group was unfavorable for activity against

RNA viruses.[5]

For neurotropic alphaviruses, methylation of an amide in a related indole-2-carboxamide

series did not significantly compromise activity.[7]

Anticancer Activity
The indole scaffold is a cornerstone in the development of anticancer agents. N-methylated

indole derivatives and their analogues have shown potent antiproliferative activity against

various cancer cell lines, often through the inhibition of key cellular signaling pathways.

Quantitative Anticancer Data
Several studies have reported the potent cytotoxic effects of indole-2-carboxamide derivatives,

which provide valuable insights for the design of N-methylated indole-2-carboxylates.

Table 1: Antiproliferative Activity of Indole-2-Carboxamides against various cancer cell lines.[8]

Compound Cell Line IC50 (µM) GI50 (µM)

5e A-549 (Lung) 0.95 0.95

MCF-7 (Breast) 0.80

Panc-1 (Pancreatic) 1.00

Doxorubicin (Ref.) A-549 1.20 1.10

MCF-7 0.90

Panc-1 1.40

Table 2: Kinase Inhibitory Activity.[8]
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Compound Target Kinase IC50 (nM)

5e CDK2 13

5h CDK2 11

5k CDK2 19

Dinaciclib (Ref.) CDK2 20

Signaling Pathways and Mechanism of Action
The anticancer effects of these compounds are often attributed to their ability to inhibit multiple

protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth

Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] Inhibition of these kinases

can lead to cell cycle arrest and apoptosis.
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Caption: Inhibition of EGFR and CDK2 by indole derivatives.

Experimental Protocols
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This section details the methodologies for key experiments cited in the literature for the

synthesis and biological evaluation of N-methylated indole-2-carboxylates and related

compounds.

General Synthesis of Indole-2-Carboxamides
A general synthetic route to indole-2-carboxamides involves several key steps, which can be

adapted for the synthesis of N-methylated indole-2-carboxylates.[8]
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Caption: Workflow for the synthesis of indole-2-carboxamides.

Detailed Steps:

Fisher Indole Cyclization: Derivatives of phenylhydrazine hydrochloride are reacted with 2-

oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 3-methylindole-

2-carboxylates.[8]

Hydrolysis: The resulting esters undergo alkaline hydrolysis to produce the corresponding

carboxylic acids.[8]

Amide Coupling: The carboxylic acids are then coupled with appropriate amines using a

coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium

hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine)

in a solvent like DCM (Dichloromethane) to yield the final carboxamide products.[8]
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The antimicrobial activity of the synthesized compounds is typically determined using a broth

microdilution method as recommended by the Clinical and Laboratory Standards Institute

(CLSI).

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is

prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well

microtiter plates.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria, 28°C for 48-72 hours for fungi).

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits visible growth of the

microorganism.

Determination of MBC/MFC: Aliquots from the wells showing no visible growth are sub-

cultured on agar plates. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is

the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of

viable cells.

In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the

formazan crystals to form.
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Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g.,

DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is

determined.

Conclusion and Future Directions
N-methylated indole-2-carboxylates and their analogues represent a versatile and highly

promising class of bioactive molecules. The data presented in this guide highlights their

significant potential as antimicrobial, antiviral, and anticancer agents. The detailed experimental

protocols and visualized pathways offer a valuable resource for researchers in the field.

Future research should focus on:

Expanding the chemical space through the synthesis of novel derivatives to improve potency

and selectivity.

Elucidating the precise molecular mechanisms of action for the most promising compounds.

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of

lead candidates.

Leveraging computational tools for the rational design of next-generation N-methylated

indole-2-carboxylate-based therapeutics.

By building upon the foundational knowledge outlined here, the scientific community can

continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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